3-ETHYLPYRROLIDINE-2-CARBOXYLIC ACID HYDROCHLORIDE, Mixture of diastereomers
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Overview
Description
3-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 104757-47-3 . It has a molecular weight of 179.65 . The compound is also known as 3-ethylproline hydrochloride .
Molecular Structure Analysis
The molecular formula of 3-ethylpyrrolidine-2-carboxylic acid hydrochloride is C7H14ClNO2 . The InChI code is 1S/C7H13NO2.ClH/c1-2-5-3-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H .Physical And Chemical Properties Analysis
3-Ethylpyrrolidine-2-carboxylic acid hydrochloride is a powder at room temperature . It has a molecular weight of 179.64 g/mol . The compound has 3 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 179.0713064 g/mol . The topological polar surface area is 49.3 Ų . The compound has a complexity of 136 .Scientific Research Applications
Medicinal Chemistry: Drug Design and Synthesis
3-Ethylpyrrolidine-2-carboxylic acid hydrochloride: is a valuable building block in medicinal chemistry due to its pyrrolidine ring, a common feature in many biologically active compounds. The pyrrolidine scaffold is utilized for its ability to efficiently explore pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize novel drug candidates with selective biological activity.
Asymmetric Synthesis
The compound serves as a precursor in asymmetric synthesis, particularly in the formation of pyrrolidine derivatives. Organocatalytic enantioselective Michael addition reactions utilize this compound to synthesize highly enantiomerically enriched pyrrolidine-3-carboxylic acids, which are important for producing compounds with specific stereochemical configurations .
Catalysis
In the field of catalysis, 3-Ethylpyrrolidine-2-carboxylic acid hydrochloride can be used to prepare a wide range of cyclic and acyclic borinic acids. These acids and their chelates are significant in catalytic processes, including cross-coupling reactions, which are fundamental in creating complex organic molecules .
Safety and Hazards
properties
IUPAC Name |
3-ethylpyrrolidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-2-5-3-4-8-6(5)7(9)10;/h5-6,8H,2-4H2,1H3,(H,9,10);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKCXMGAZYKTML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCNC1C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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